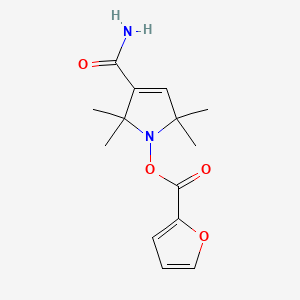
(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) furan-2-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a furan ring attached to a pyrrolidine moiety, which is further substituted with carbamoyl and tetramethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) furan-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between a ketone and an amine under acidic or basic conditions.
Introduction of Tetramethyl Groups: The tetramethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with a carbamoyl chloride or isocyanate under controlled conditions.
Attachment of the Furan Ring: The final step involves the esterification of the pyrrolidine intermediate with furan-2-carboxylic acid or its derivatives in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles; varying temperatures and solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrrolidine and furan derivatives.
Scientific Research Applications
(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) acetate
- (3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) benzoate
- (3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) thiophene-2-carboxylate
Uniqueness
(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) furan-2-carboxylate stands out due to its unique combination of a furan ring and a pyrrolidine moiety with specific substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) furan-2-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-13(2)8-9(11(15)17)14(3,4)16(13)20-12(18)10-6-5-7-19-10/h5-8H,1-4H3,(H2,15,17) |
InChI Key |
ADODTUPQMKSKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1OC(=O)C2=CC=CO2)(C)C)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















